

AF430 maleimide chemical properties and structure

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Compound of Interest

Compound Name: AF430 maleimide

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An In-depth Technical Guide to **AF430 Maleimide**: Core Chemical Properties and Structure

Introduction

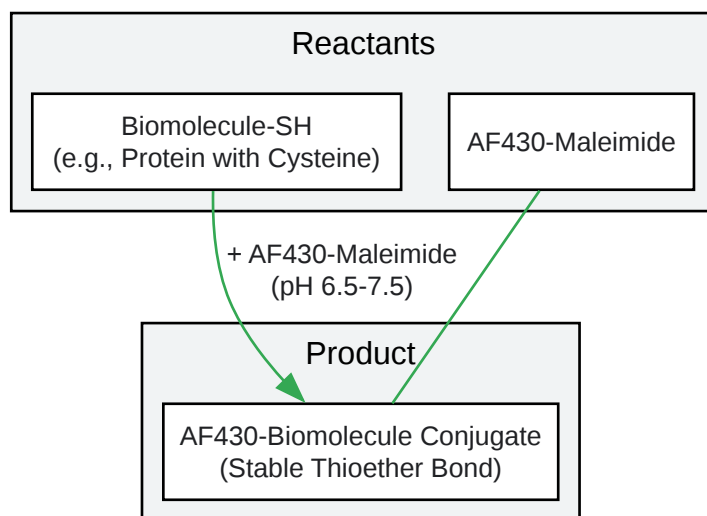
AF430 maleimide is a fluorescent dye belonging to the coumarin class of organic compounds. [1][2] It is characterized by its hydrophilic nature and its specific reactivity towards thiol (sulfhydryl) groups, making it a valuable tool for bioconjugation. [1][3][4] This maleimide derivative is frequently employed to label proteins, peptides, and other thiolated biomolecules for visualization and tracking in various biological assays. [2][5] Its applications are prominent in techniques such as flow cytometry and fluorescence microscopy. [1][2][3][4] Structurally identical to Alexa Fluor® 430, AF430 is noted for its green-yellow fluorescence emission. [2][3][4][5]

Chemical Structure and Reactivity

The core structure of AF430 is based on a coumarin scaffold, which is responsible for its fluorescent properties. The molecule is functionalized with a maleimide group, an electrophilic compound that exhibits high selectivity for the thiol groups found in cysteine residues of proteins. [1][6] The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond. [7] This specific reactivity allows for the targeted labeling of biomolecules. [8]

The molecular formula for **AF430 maleimide** is $C_{34}H_{45}N_4F_3O_8S$. [1] Its IUPAC name is (8-{6-[2-(2,5-Dioxo-1H-pyrrol-1-yl)ethylamino]-6-oxohexyl}-7,7-dimethyl-2-oxo-4-(trifluoromethyl)-1-oxa-

8-aza-5,6,7,8-tetrahydroanthr-5-yl)methanesulfonic acid.[1] The presence of a trifluoromethyl group enhances photostability, while a sulfo group contributes to its hydrophilicity and improves the quantum yield in aqueous solutions.[2]



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Diagram 1: Thiol-Maleimide Conjugation Reaction.

Physicochemical and Spectral Properties

AF430 maleimide presents as a yellow solid and is soluble in water and polar organic solvents such as DMF and DMSO.[1][3][4] Its key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	726.8 g/mol	[1][3][8]
Molecular Formula	C ₃₄ H ₄₅ N ₄ F ₃ O ₈ S	[1][4]
Appearance	Yellow solid	[1][4]
Solubility	Water, DMF, DMSO	[1][3][4]
Excitation Maximum (λ _{ex})	430 nm	[1][2]
Emission Maximum (λ _{em})	542 nm	[1][2][8]
Molar Extinction Coeff. (ε)	15,955 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.23	[1][4]
Stokes Shift	112 nm	[2]

The large Stokes shift of 112 nm is particularly advantageous for multicolor imaging applications, as it helps to minimize spectral crosstalk between different fluorophores.[2] The fluorescence of AF430 is stable over a wide pH range, from 4 to 10.[2]

Experimental Protocols: Protein Labeling

The following is a generalized protocol for the conjugation of **AF430 maleimide** to proteins or other thiol-containing biomolecules.

Materials Required:

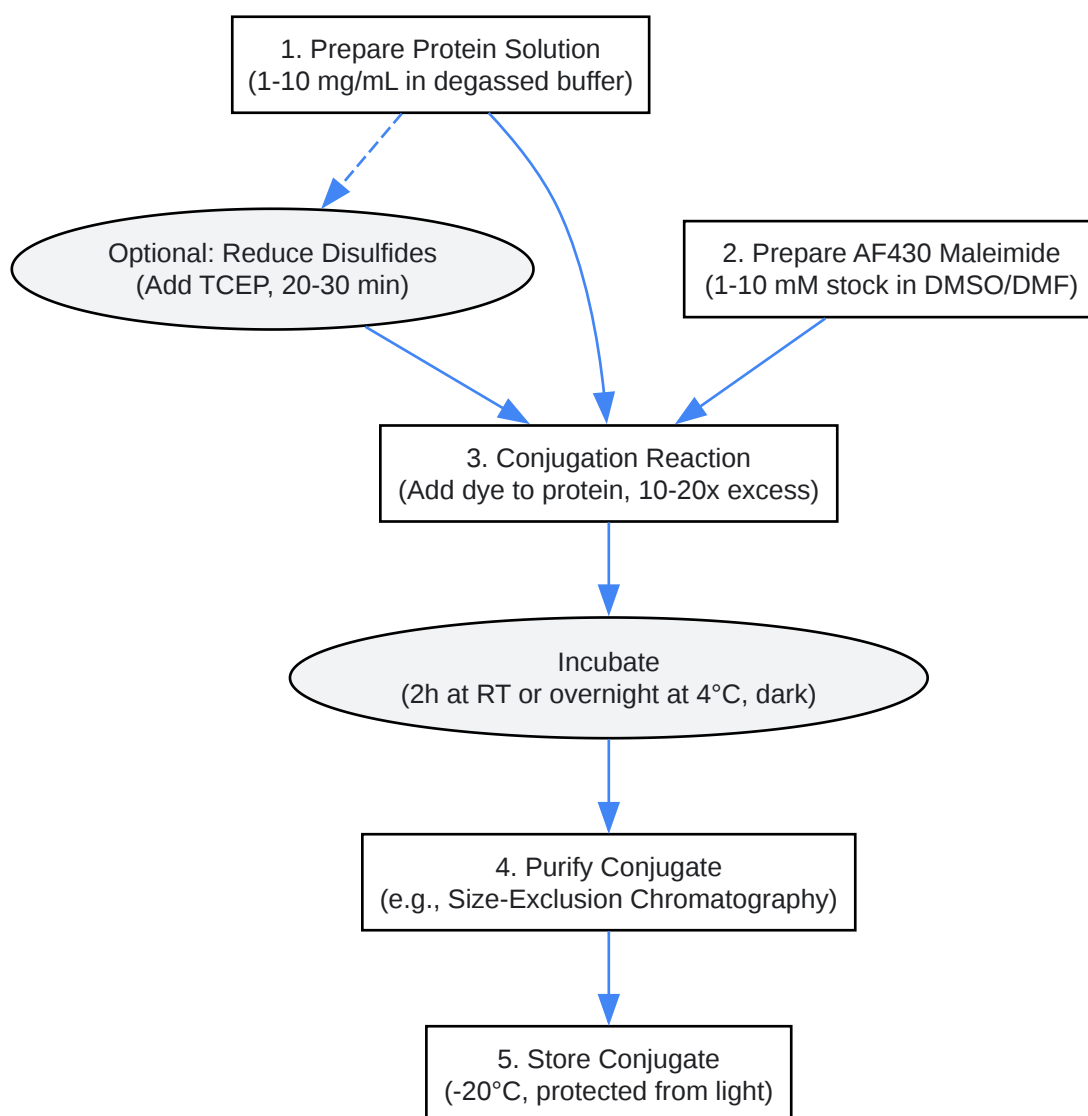
- **AF430 maleimide**
- Protein or other biomolecule with free thiol groups
- Anhydrous DMSO or DMF
- Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][9]

- (Optional) A reducing agent such as TCEP (tris-carboxyethylphosphine) to reduce disulfide bonds.[\[6\]](#)[\[9\]](#)
- Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).[\[6\]](#)

Methodology:

- Prepare the Biomolecule Solution:
 - Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL.[\[6\]](#)[\[9\]](#)
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[\[6\]](#)[\[9\]](#) Incubate for 20-30 minutes at room temperature.[\[9\]](#) It is crucial to perform this and subsequent steps in an oxygen-free environment (e.g., by flushing with nitrogen or argon) to prevent the re-oxidation of thiols.[\[6\]](#)[\[10\]](#)
- Prepare the Dye Stock Solution:
 - Allow the vial of **AF430 maleimide** to warm to room temperature.[\[10\]](#)
 - Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[\[6\]](#)[\[9\]](#) Vortex briefly to ensure it is fully dissolved.[\[9\]](#)[\[10\]](#) This solution should be used promptly.[\[11\]](#)
- Perform the Conjugation Reaction:
 - Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye relative to the protein.[\[6\]](#)[\[9\]](#)[\[10\]](#)
 - Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[\[9\]](#)[\[10\]](#)
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a suitable method such as a Sephadex G-25 column, dialysis, or HPLC.[\[6\]](#)[\[11\]](#)

- Storage:
 - Store the purified conjugate solution at 2-8°C for short-term use (up to 1 week), protected from light.[9] For long-term storage, add stabilizers like BSA and sodium azide, and store at -20°C.[9]



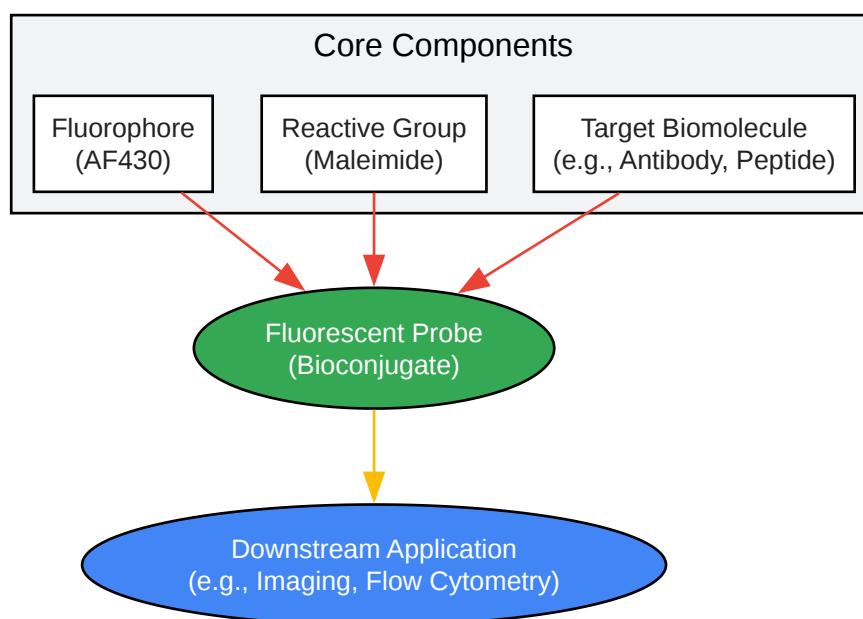
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Diagram 2: Experimental Workflow for Protein Labeling.

Applications in Research

AF430 maleimide's properties make it suitable for a range of advanced applications in life sciences and materials science.

- **Bioconjugation:** The primary application is the covalent labeling of proteins, peptides, and other thiol-containing molecules.[7][12] This is foundational for creating fluorescent probes used in cellular imaging and immunoassays.
- **Fluorescence Microscopy:** Due to its high photostability, AF430 is well-suited for demanding imaging techniques like confocal and STED (Stimulated Emission Depletion) microscopy.[2]
- **Flow Cytometry:** The dye's bright fluorescence allows for the detection and quantification of labeled cells or particles.[1][3][4]
- **FRET Experiments:** The specific spectral properties of AF430 make it a useful component in Förster Resonance Energy Transfer (FRET) studies, which are used to measure molecular proximity.[2]



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Diagram 3: Logical Flow of Bioconjugation for Probe Development.

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